molecular formula C14H16N2O3 B2687278 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1281893-70-6

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2687278
CAS No.: 1281893-70-6
M. Wt: 260.293
InChI Key: QUGHKEUOLPMTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research due to its pyrazole core structure. Pyrazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities . The specific substitution pattern on this molecule—featuring a 2-methoxybenzyl group at the 1-position and methyl groups at the 3- and 5-positions—makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Researchers actively investigate such scaffolds for a wide range of potential therapeutic applications. The pyrazole moiety is a common feature in compounds with demonstrated anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant properties, among others . Furthermore, certain pyrazole derivatives have been identified as inhibitors of the Maillard reaction, a process linked to the formation of advanced glycation end-products, which opens additional avenues for investigation in related biochemical pathways . This product is intended for research purposes as a building block or reference standard in drug discovery and development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. The structural information for this compound, including its molecular formula and SMILES string, can be verified against commercial catalog listings for closely related analogs .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-6-4-5-7-12(11)19-3/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGHKEUOLPMTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 2-methoxybenzyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on various biological pathways.

    Medicine: Research may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Storage Condition CAS Number Source
1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 2-Methoxybenzyl C₁₄H₁₆N₂O₃ 260.3 Refrigerated 1281893-70-6 Combi-Blocks Inc.
1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 2-Chlorobenzyl C₁₃H₁₃ClN₂O₂ 264.7* Not specified Not provided Santa Cruz Biotechnology
1-(2,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 2,4-Difluorophenyl C₁₂H₁₂F₂N₂O₂ 254.2* Room temperature Not provided Santa Cruz Biotechnology
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Difluoromethyl C₇H₈F₂N₂O₂ 190.15 Not specified 512810-13-8 ChemBK
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-Isopropylphenyl C₁₅H₁₈N₂O₂ 258.32 Not specified 1171764-30-9 Tetrahedron

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Molecular Weight
  • The 2-methoxybenzyl group in the target compound contributes to its higher molecular weight (260.3 g/mol) compared to analogs with lighter substituents. For example, the difluoromethyl variant (190.15 g/mol) has a significantly reduced weight due to the absence of the aromatic benzyl group .
  • Halogenated analogs (e.g., 2-chlorobenzyl, 2,4-difluorophenyl) exhibit intermediate molecular weights (264.7 and 254.2 g/mol, respectively), influenced by the atomic mass of chlorine and fluorine .

Biological Activity

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a methoxybenzyl substituent and a carboxylic acid group. The synthesis typically involves the reaction of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring. Subsequent steps introduce the methoxybenzyl group through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of cell membrane integrity and interference with metabolic processes.

Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's efficacy is attributed to its ability to induce apoptosis and inhibit tumor cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23110Inhibition of cell proliferation

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases.

Table 2: Anti-inflammatory Activity

AssayResult
COX-2 Inhibition (IC50)0.05 µM
TNF-α Production InhibitionSignificant reduction

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives helps in optimizing their biological activity. Modifications in substituents can significantly affect potency and selectivity towards specific biological targets. For instance, variations in the methoxy group or the position of methyl groups on the pyrazole ring can enhance anticancer activity while reducing toxicity.

Case Studies

  • Combination Therapy : A study explored the synergistic effects of this compound with conventional chemotherapeutics like doxorubicin. Results indicated improved efficacy in reducing tumor size and enhancing apoptosis in resistant cancer cell lines.
  • In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of this compound. Results demonstrated significant reductions in edema and inflammatory markers following treatment.

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors to form the pyrazole core.
  • Step 2 : Benzylation at the 1-position using 2-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis of ester intermediates.
    Key parameters include temperature control (<100°C to avoid decarboxylation) and solvent selection (e.g., DMSO for cyclocondensation) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrazole ring protons at δ 6.0–7.2 ppm).
  • X-ray Crystallography : Resolves crystal packing and hydrogen bonding (e.g., SHELXL refinement for accurate displacement parameters) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. How does the carboxylic acid group influence the compound’s reactivity?

The carboxylic acid enables:

  • Salt formation with amines (e.g., triethylamine) for improved solubility.
  • Esterification via Fischer-Speier reaction (H₂SO₄ catalyst, refluxing ethanol).
  • Amide coupling using EDCI/HOBt for bioactivity studies .

Advanced Research Questions

Q. How does the 2-methoxybenzyl substituent affect biological activity compared to other aryl groups?

Comparative SAR studies reveal:

  • 2-Methoxy vs. 4-Chlorophenyl : The electron-donating methoxy group enhances solubility but may reduce electrophilic interactions with target enzymes (e.g., COX-2 inhibition drops by ~20% compared to 4-Cl analogs) .
  • Ortho-substitution effects : Steric hindrance from the 2-methoxy group reduces binding affinity to hydrophobic pockets in receptor models .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX address them?

  • Disordered Methoxy Groups : SHELXL’s PART instruction partitions disorder, while DFIX restraints maintain geometric accuracy during refinement.
  • Hydrogen Bonding Networks : SHELXPRO visualizes O–H⋯O interactions (e.g., dimeric chains along the [001] axis with d(O⋯O) = 2.65 Å) .

Q. How do hydrogen-bonding patterns in the crystal lattice impact physicochemical properties?

Graph set analysis (C₂²(4) motifs) reveals:

  • Stability : Infinite chains via O–H⋯O bonds (2.68 Å) enhance thermal stability (decomposition >250°C).
  • Solubility : Layered packing reduces aqueous solubility (~0.5 mg/mL at pH 7) compared to non-hydrogen-bonded analogs .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina models binding to COX-2 (binding energy: −8.2 kcal/mol; active site residues: Tyr385, Ser530).
  • QSAR Models : Hammett constants (σ = −0.27 for 2-OCH₃) correlate with logP (2.1) and IC₅₀ values (e.g., 12 µM for antimicrobial activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.